molecular formula C7HF13O5 B118842 Perfluoro-3,6,9-trioxadecanoic acid CAS No. 151772-59-7

Perfluoro-3,6,9-trioxadecanoic acid

Cat. No. B118842
M. Wt: 412.06 g/mol
InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N
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Description

Perfluoro-3,6,9-trioxadecanoic acid (CAS# 65294-16-8) is a CO2-soluble fluoropolymer frequently used as a surfactant . It is used for CO2 drying of aqueous photoresists and as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .


Molecular Structure Analysis

The molecular formula of Perfluoro-3,6,9-trioxadecanoic acid is C7HF13O5 . The molecule consists of 1 Hydrogen atom, 7 Carbon atoms, 5 Oxygen atoms, and 13 Fluorine atoms . The molecular weight is 412.059082 g/mol .


Physical And Chemical Properties Analysis

Perfluoro-3,6,9-trioxadecanoic acid has a molecular weight of 412.06 . It is a clear liquid with a boiling point of 75°C at 0.8 mmHg . The density of the compound is 1.8 .

Scientific Research Applications

Surface Activity and Synthesis

  • Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, closely related to Perfluoro-3,6,9-trioxadecanoic acid, show significant surface activity. These substances have low surface tension and can reduce the surface tensions of organic solvents by 40–83%. Their synthesis involves esterification of 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropyloxy)-propoxy)-propionic acid fluoride with various alcohols (Han, Zhang, Li, & Li, 2009).

Environmental Monitoring

  • A novel method has been developed for measuring perfluoroalkyl substances (PFAS) in human hair. This method includes measuring substances such as perfluoro-n-butanoic acid and perfluoro-n-pentanoic acid, which are structurally similar to Perfluoro-3,6,9-trioxadecanoic acid. This method provides a non-invasive matrix for exposure assessment of PFAS (Alves et al., 2015).

Fuel Cell Applications

  • Research by Dow Chemical focuses on the development of perfluorosulfonic acid membranes, which are useful as the proton transport medium and separator in fuel cells. These membranes, related to Perfluoro-3,6,9-trioxadecanoic acid, demonstrate specific performance characteristics important for fuel cell efficiency (Eisman, 1990).

Toxicity and Environmental Concerns

  • Studies have examined the developmental toxicities of various PFECAs (perfluoropolyether carboxylic acids), which are alternatives to substances like Perfluoro-3,6,9-trioxadecanoic acid. These studies provide insights into the toxic effects on aquatic organisms and the potential disruptions to thyroid hormone levels (Wang et al., 2019).

Food Safety and Packaging

  • The safety evaluation of substances similar to Perfluoro-3,6,9-trioxadecanoic acid, used in food contact materials, has been assessed. The European Food Safety Authority (EFSA) has provided guidelines and safety concerns for various perfluoro acetic acids and their derivatives (Flavourings, 2010).

Water Purification and Pollution Analysis

  • Chitosan-coated octadecyl-functionalized magnetite nanoparticles have been synthesized for extracting trace pollutants from environmental water samples. These nanoparticles trap perfluorinated compounds, suggesting potential applications in water purification and environmental monitoring (Zhang et al., 2010).

Chemical Properties and Interactions

  • The specific interaction of 3,6,9-trioxadecanoic acid with nano-ZrO2 surfaces has been studied, highlighting its role in stabilizing ethanolic nano-ZrO2 suspensions. This research provides insights into the adsorption properties and degradation behavior of this compound (Finke et al., 2009).

Safety And Hazards

Perfluoro-3,6,9-trioxadecanoic acid is classified as a strong acid . It can cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . In case of ingestion, immediate dilution with milk or water within 30 minutes post-ingestion is recommended .

Future Directions

The future directions for the study of Perfluoro-3,6,9-trioxadecanoic acid and similar compounds are likely to involve further investigation into their toxicity and potential health effects . There is a need for more research on the environmental and toxicological effects of perfluoroalkyl ether carboxylic acids (PFECAs), such as Perfluoro-3,6,9-trioxadecanoic acid .

properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3(OCF2CF2)2OCF2COOH, C7HF13O5
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380837
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-3,6,9-trioxadecanoic acid

CAS RN

151772-59-7
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
KY Gebreab, MNH Eeza, T Bai, Z Zuberi, J Matysik… - Environmental …, 2020 - Elsevier
Owing to environmental health concerns, a number of per- and polyfluoroalkyl substances (PFAS) have been phased-out, and increasingly replaced by various chemical analogs. Most …
Number of citations: 61 www.sciencedirect.com
Y Kim, KH Kim, A Lee, MS Kim, B Yoo… - Journal of Nanoscience …, 2017 - ingentaconnect.com
In this article, we report the concept of solution-processable, composite materials derived from fluorinated high-k metal oxide nanoparticles and a highly fluorinated polymer binder. …
Number of citations: 4 www.ingentaconnect.com
BE Blake, BP Rickard, SE Fenton - Frontiers in Toxicology, 2022 - frontiersin.org
Per- and polyfluoroalkyl substances (PFAS) have become ubiquitous environmental contaminants that have been associated with adverse pregnancy outcomes in women and …
Number of citations: 9 www.frontiersin.org
KY Gebreab, D Benetti, M Grosell, JD Stieglitz, JP Berry - Ecotoxicology, 2022 - Springer
Perfluoroalkyl substances (PFAS) are highly persistent organic pollutants that have been detected in a wide array of environmental matrices and, in turn, diverse biota including humans …
Number of citations: 1 link.springer.com
H Hori, Y Nagano, M Murayama, K Koike… - Journal of Fluorine …, 2012 - Elsevier
The decomposition of perfluoroether carboxylic acids CF 3 OC 2 F 4 OCF 2 COOH, CF 3 OC 2 F 4 OC 2 F 4 OCF 2 COOH, CF 3 OC 3 F 6 COOH, C 2 F 5 OC 2 F 4 OCF 2 COOH, and C …
Number of citations: 77 www.sciencedirect.com
Y Rericha, MT Simonich, L Truong… - Toxicological …, 2023 - academic.oup.com
The existence of thousands of per- and polyfluoroalkyl substances (PFAS) and evidence that some cause adverse health effects has created immense need to better understand PFAS …
Number of citations: 1 academic.oup.com
M Smeltz, JF Wambaugh… - Chemical Research in …, 2023 - ACS Publications
New approach methodologies (NAMs) that make use of in vitro screening and in silico approaches to inform chemical evaluations rely on in vitro toxicokinetic (TK) data to translate in …
Number of citations: 4 pubs.acs.org
M Babuněk, O Šimůnek, J Hošek, M Rybáčková… - Journal of Fluorine …, 2014 - Elsevier
Second generation Grubbs catalyst was modified stepwise with perfluoroalkylated isopropoxystyrene and two perfluoroalkanoate or perfluoropolyoxaalkanoate ligands to afford heavy …
Number of citations: 23 www.sciencedirect.com
MJ Weiss-Errico, I Ghiviriga… - The Journal of Physical …, 2017 - ACS Publications
Legacy perfluoroalkyl substances (PFASs) are known environmental pollutants with serious adverse health effects. Perfluoroethercarboxylic acids (PFECAs), emerging PFASs now …
Number of citations: 36 pubs.acs.org
N Tsuda, Y Honda, E Schaefer, P Lian, A Muneer… - Chemosphere, 2023 - Elsevier
The three environmental degradation tests of hydrolysis, indirect photolysis and Zahn-Wellens microbial degradation were conducted according to the OECD and the US EPA …
Number of citations: 2 www.sciencedirect.com

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